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Compound of Interest

4-(Benzyloxy)-2-
Compound Name:
hydroxybenzaldehyde

Cat. No.: B183881

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of the
X-ray Crystallography Data for 4-(Benzyloxy)benzaldehyde and a Comparison with Structurally
Related Alternatives.

This guide provides a comprehensive overview of the single-crystal X-ray diffraction data for 4-
(benzyloxy)benzaldehyde, a versatile intermediate in organic synthesis. The crystallographic
parameters of this compound are presented in detail and compared with those of several
structurally related benzaldehyde derivatives. This comparative analysis, supported by
experimental data, offers valuable insights for researchers in crystallography, medicinal
chemistry, and materials science.

Comparative Analysis of Crystallographic Data

The crystallographic data for 4-(benzyloxy)benzaldehyde and selected alternative compounds
are summarized in the table below. This allows for a direct comparison of their key structural
parameters. The alternatives include derivatives with different para-substituents on the
benzaldehyde ring, which influence the crystal packing and intermolecular interactions.
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4- 4- 4- 4-
Parameter (Benzyloxy)be = Methoxybenzal Chlorobenzald Nitrobenzalde

nzaldehyde dehyde ehyde hyde
Formula C14H1202 CsHsO2 C7HsCIO C7HsNOs
Molecular Weight  212.24 136.15 140.57 151.12
Crystal System Orthorhombic Monoclinic Monoclinic Monoclinic
Space Group Pna2i1 P2i/c P2i/c P2i/c
a (A) 11.4772 (11) 8.833(2) 11.935 (2) 6.467 (1)
b (A) 12.9996 (12) 5.940 (1) 5.823 (1) 14.542 (3)
c (A 7.2032 (6) 13.626 (3) 9.689 (2) 7.424 (1)
a(°) 90 90 90 90
B(°) 90 102.48 (3) 96.68 (2) 105.78 (1)
y () 90 90 90 90
Volume (A3) 1074.71 (17) 698.5 (3) 668.6 (2) 671.3 (2)
z 4 4 4 4
Temperature (K) 123 293 293 293
Radiation Mo Ka Mo Ka Mo Ka Mo Ka
R-factor 0.039 0.052 0.048 0.058
CCDC Number :)cl)]tnzxplicitly 1187422 620404 126927

Note: The crystallographic data presented here are sourced from published literature and

crystallographic databases. Minor variations may exist between different determinations.

Experimental Protocols

The following is a generalized experimental protocol for single-crystal X-ray diffraction of small

organic molecules, based on standard laboratory practices.
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Crystal Growth

High-quality single crystals are essential for successful X-ray diffraction analysis. For

compounds like 4-(benzyloxy)benzaldehyde, suitable crystals are typically grown from a

saturated solution by slow evaporation.

Solvent Selection: A suitable solvent or solvent mixture is chosen in which the compound has
moderate solubility. Common solvents include ethanol, methanol, acetone, ethyl acetate, and
hexane.

Procedure: The compound is dissolved in a minimal amount of the chosen solvent, with
gentle heating if necessary, to create a saturated or near-saturated solution. The solution is
then filtered to remove any insoluble impurities. The clear solution is left undisturbed in a
loosely covered container at a constant temperature. Slow evaporation of the solvent over
several days to weeks can yield well-formed single crystals.

Data Collection

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a
goniometer head, typically using a cryoloop and a viscous oil to hold it in place.

Diffractometer: Data is collected on a single-crystal X-ray diffractometer equipped with a
radiation source (e.g., Mo Ka, A = 0.71073 A) and a detector (e.g., CCD or CMOS).

Data Collection Strategy: The crystal is maintained at a low temperature (e.g., 100-150 K)
using a cryostream to minimize thermal vibrations and potential radiation damage. A series
of diffraction images are collected as the crystal is rotated through a range of angles. Data
collection strategies are optimized to ensure a complete and redundant dataset.

Structure Solution and Refinement

Data Reduction: The raw diffraction images are processed to integrate the reflection
intensities and apply corrections for factors such as Lorentz and polarization effects, and
absorption.

Structure Solution: The crystal structure is solved using direct methods or Patterson methods
to obtain an initial model of the atomic positions.
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» Structure Refinement: The initial model is refined against the experimental data using full-
matrix least-squares methods. This process involves adjusting atomic coordinates, and
thermal parameters to minimize the difference between the observed and calculated
structure factors. Hydrogen atoms are typically placed in calculated positions and refined
using a riding model.

« Validation: The final refined structure is validated using tools like CHECKCIF to ensure its
geometric and crystallographic reasonability. The final results include the atomic coordinates,
bond lengths, bond angles, and displacement parameters.

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow of a typical single-crystal X-ray
crystallography experiment.
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 To cite this document: BenchChem. [A Comparative Guide to the Crystallographic Structure
of 4-(Benzyloxy)benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b183881#x-ray-crystallography-data-for-4-benzyloxy-
benzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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